

The Pharmacokinetics and Pharmacodynamics of GMX1777: A Technical Overview

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Compound of Interest

Compound Name: Teglarinad Chloride

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Introduction

GMX1777, also known as teglarinad, is a systematically administered prodrug that undergoes rapid conversion in vivo to its active metabolite, GMX1778 (formerly CHS-828). GMX1778 is a potent and specific small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD⁺) biosynthesis.^{[1][2][3]} By inhibiting NAMPT, GMX1778 depletes intracellular NAD⁺ levels, a critical coenzyme for cellular metabolism and energy production, leading to ATP depletion and ultimately, cancer cell death. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on GMX1777 and its active form, GMX1778.

Pharmacokinetics

GMX1777 was developed as a more soluble prodrug of GMX1778 to improve its pharmaceutical properties for intravenous administration.^[1] Pharmacokinetic studies have been conducted in both preclinical animal models and in a Phase I clinical trial in human patients with advanced solid tumors and lymphomas.

Preclinical Pharmacokinetics

A preclinical study in mice provides the most detailed available pharmacokinetic data for GMX1778 following administration of GMX1777.

Table 1: Preclinical Pharmacokinetic Parameters of GMX1778 in Mice

Parameter	Value	Conditions
Dose of GMX1777	75 mg/kg	24-hour intravenous infusion[1]
Steady-State Plasma Concentration (C _{ss}) of GMX1778	~1 µg/mL	
Other PK parameters (C _{max} , AUC, t _{1/2})	Not Publicly Available	

Note: Detailed pharmacokinetic parameters such as maximum concentration (C_{max}), area under the curve (AUC), and half-life (t_{1/2}) for GMX1777 and GMX1778 in preclinical models have not been reported in publicly available literature.

Clinical Pharmacokinetics

A Phase I dose-escalation study was conducted to determine the safety, tolerability, and maximum tolerated dose (MTD) of GMX1777 administered as a 24-hour intravenous infusion every 21 days.[2][3] Preliminary pharmacokinetic data from this trial indicated a rapid and extensive conversion of GMX1777 to GMX1778.[2][3]

Table 2: GMX1777 Phase I Clinical Trial Dose Escalation and MTD

Dose Level (mg/m ²)	Number of Patients	Key Findings
60	1	No toxicities > Grade 1 in Cycle 1[2]
120	3	Grade 2 toxicities observed[2]
160	Expanded Cohort	Grade 3 pruritus and purpura[2]
200	Expanded Cohort	Grade 4 GI hemorrhage and thrombocytopenia (Dose-Limiting Toxicity)[2]
140	Expanded Cohort	Maximum Tolerated Dose (MTD)[3]

A key observation from the clinical trial was that the exposure to GMX1778 increased in a more than dose-proportional manner with increasing doses of GMX1777.[2] However, specific quantitative data for C_{max}, AUC, and half-life for either GMX1777 or GMX1778 from this clinical trial are not publicly available.

Pharmacodynamics

The primary pharmacodynamic effect of GMX1777 is the inhibition of NAMPT by its active metabolite GMX1778, leading to the depletion of intracellular NAD⁺ levels.

In Vitro Potency

GMX1778 is a potent inhibitor of the NAMPT enzyme.

Table 3: In Vitro Potency of GMX1778

Parameter	Value
NAMPT IC ₅₀	< 25 nM[4][5][6]

Preclinical Pharmacodynamics

The preclinical study in mice demonstrated a clear link between GMX1777 administration and the desired pharmacodynamic effect in tumors.

Table 4: Preclinical Pharmacodynamic Effects of GMX1777 in Mice

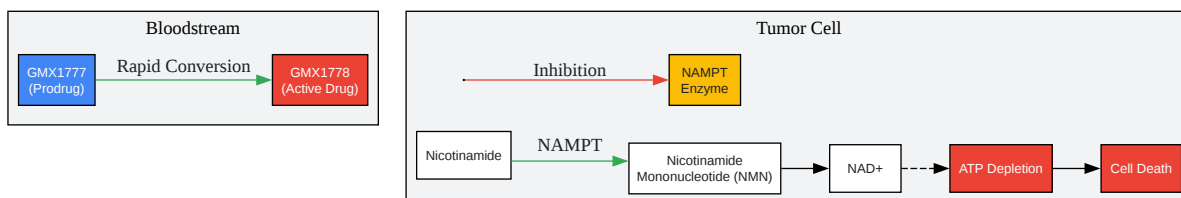
Dose of GMX1777	Pharmacodynamic Endpoint	Result	Tumor Models
75 mg/kg (24h IV infusion)	NAD+ Levels in Tumors	Significantly decreased[1]	IM-9 (multiple myeloma), SHP-77 (small-cell lung cancer), HCT-116 (colon carcinoma)[1]

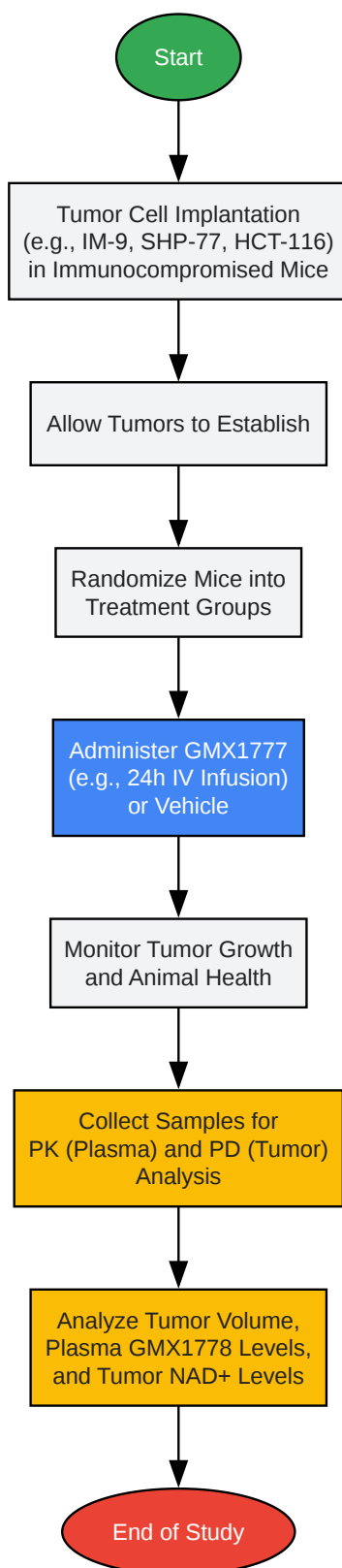
These findings confirmed that therapeutically relevant concentrations of GMX1778 were achieved in the tumors, leading to the intended biological effect.

Signaling Pathways and Experimental Workflows

GMX1777 Mechanism of Action

The following diagram illustrates the mechanism of action of GMX1777, from its conversion to the active drug GMX1778 to the downstream effects on cellular metabolism.





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